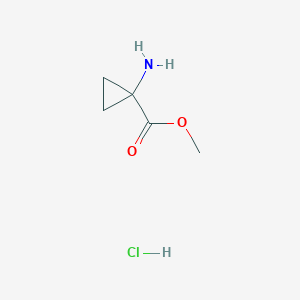

Methyl 1-aminocyclopropanecarboxylate hydrochloride

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Synthesis Analysis

The synthesis of methyl 1-aminocyclopropanecarboxylate hydrochloride involves several chemical reactions, including the Wittig olefination process. For instance, the synthesis of labeled 1-amino-2-methylenecyclopropane-1-carboxylic acid, an inactivator of 1-aminocyclopropane-1-carboxylate deaminase, showcases a method to study the enzyme's activity and inactivation process (Zhao & Liu, 2002). Furthermore, the use of trichloroisocyanuric acid mediated Hofmann rearrangement for the synthesis of derivatives highlights the chemical versatility and potential for generating related compounds for research purposes (Crane et al., 2011).

Molecular Structure Analysis

The molecular structure of methyl 1-aminocyclopropanecarboxylate hydrochloride is closely related to its precursor, 1-aminocyclopropanecarboxylate (ACC), which is critical for ethylene biosynthesis in plants. Studies have provided insights into the enzyme ACC synthase, which catalyzes the conversion of S-adenosylmethionine to ACC, offering a deeper understanding of the compound's molecular structure and its biological significance (Yu, Adams, & Yang, 1979).

Chemical Reactions and Properties

Methyl 1-aminocyclopropanecarboxylate hydrochloride undergoes various chemical reactions, including cyclopropane ring-opening reactions catalyzed by enzymes such as ACC deaminase. These reactions are crucial for understanding the compound's role in biological systems and its chemical properties (Karthikeyan et al., 2004).

Physical Properties Analysis

The physical properties of methyl 1-aminocyclopropanecarboxylate hydrochloride, such as solubility, melting point, and stability, are essential for its handling and application in research settings. While specific studies on these properties were not directly found, understanding the physical characteristics of closely related compounds can provide valuable insights.

Chemical Properties Analysis

The chemical properties of methyl 1-aminocyclopropanecarboxylate hydrochloride, including reactivity with other compounds, stability under various conditions, and its role as a precursor in chemical reactions, are central to its application in scientific research. The compound's ability to participate in aminohalogenation reactions, for instance, demonstrates its reactivity and potential for creating diverse chemical structures (Li et al., 2006).

科研应用

Ethylene Inhibition in Plant Physiology

1-MCP is widely recognized for its ability to inhibit ethylene's effects on a broad range of fruits, vegetables, and floricultural crops, impacting respiration, ethylene production, color changes, and delaying ripening and senescence processes. Effective concentrations of 1-MCP are low, and its application is adaptable to different temperatures and durations, depending on the commodity being treated. The compound's efficacy underscores the significant potential of cyclopropane derivatives in agricultural practices to extend the shelf life and maintain the quality of perishable goods (Blankenship & Dole, 2003).

Commercial and Technological Uses

The rapid adoption of 1-MCP by many apple industries worldwide illustrates its commercial success in improving the storability and quality of horticultural products. Despite its established benefits for apples and persimmons, the potential for 1-MCP's application across a broader range of fruits and vegetables continues to be explored. This suggests a growing interest in leveraging cyclopropane derivatives for their preservative qualities, which can be critical in reducing food waste and enhancing food security (Watkins, 2006).

Controlled Release Packaging Systems

Emerging research focuses on developing controlled release packaging systems that incorporate active compounds like 1-MCP. These systems aim to stabilize and control the release of compounds to maintain freshness and safety of fruits and vegetables during storage and transport. The development of such packaging systems represents an innovative application of cyclopropane derivatives, potentially revolutionizing post-harvest management of agricultural produce (Chen et al., 2020).

性质

IUPAC Name |

methyl 1-aminocyclopropane-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c1-8-4(7)5(6)2-3-5;/h2-3,6H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHSDCWKLSHPKFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50509210 |

Source

|

| Record name | Methyl 1-aminocyclopropane-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50509210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-aminocyclopropanecarboxylate hydrochloride | |

CAS RN |

72784-42-0 |

Source

|

| Record name | Methyl 1-aminocyclopropane-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50509210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1-aminocyclopropane-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

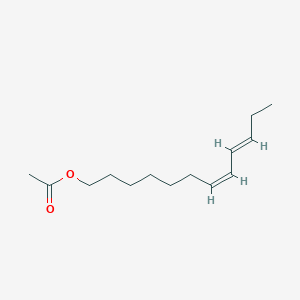

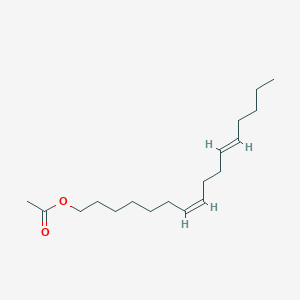

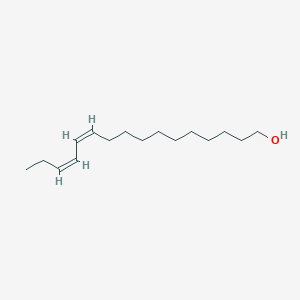

![[(4Z,7E)-trideca-4,7-dienyl] acetate](/img/structure/B13415.png)